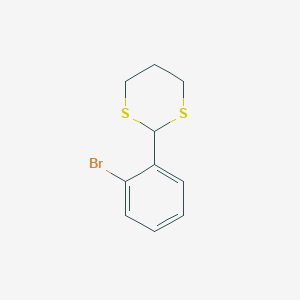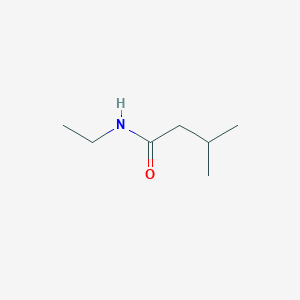
N-ethyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a derivative of isovaleric acid and is classified as an amide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-3-methylbutanamide can be synthesized through the reaction of isovaleric acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include:
- Temperature: 0-5°C initially, then gradually increased to room temperature.
- Solvent: Anhydrous dichloromethane or toluene.
- Reaction time: 12-24 hours.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of automated systems and precise control of reaction parameters ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-isovaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-ethyl-isovaleramine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: N-ethyl-isovaleric acid.
Reduction: N-ethyl-isovaleramine.
Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-ethyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: this compound has been investigated for its potential anticonvulsant and anxiolytic properties.
Industry: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
N-ethyl-3-methylbutanamide exerts its effects primarily through modulation of the GABA-A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by binding to the receptor and increasing its affinity for GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s anxiolytic and anticonvulsant effects are attributed to this mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Isovaleramide: Similar in structure but lacks the ethyl group. It also acts as a GABA-A receptor modulator.
N-methyl-isovaleramide: Contains a methyl group instead of an ethyl group. It has similar pharmacological properties but may differ in potency and efficacy.
Valeramide: A simpler amide derived from valeric acid. It has similar but less potent effects on the GABA-A receptor.
Uniqueness
N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects more effectively than its analogs.
Propiedades
Número CAS |
100868-92-6 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
Clave InChI |
BOQSOBHPGBKUJL-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CC(C)C |
SMILES canónico |
CCNC(=O)CC(C)C |
Sinónimos |
ButanaMide, N-ethyl-3-Methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


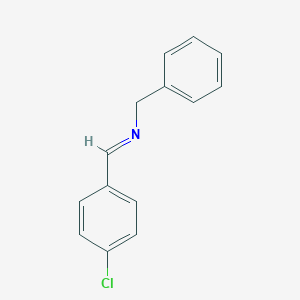


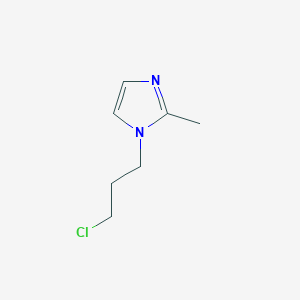

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)
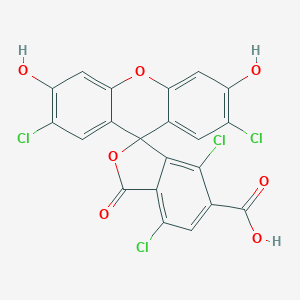
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)
